molecular formula C20H22N2O4 B11181065 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate

Cat. No.: B11181065
M. Wt: 354.4 g/mol
InChI Key: SHXRYUONMZIJNE-UHFFFAOYSA-N
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Description

4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure features a piperazine ring substituted with a methoxyphenyl group and a phenyl acetate moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of 1-(2-methoxyphenyl)piperazine. This intermediate can be synthesized through the reaction of 2-methoxyaniline with piperazine under specific conditions. The next step involves the acylation of 1-(2-methoxyphenyl)piperazine with 4-(chlorocarbonyl)phenyl acetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]phenyl acetate.

    Reduction: Formation of 4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl ethanol.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission. The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A precursor in the synthesis of the target compound.

    1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with similar structural features.

    1-(2,3-Dichlorophenyl)piperazine: A piperazine derivative with different substituents on the aromatic ring.

Uniqueness

4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C20H22N2O4/c1-15(23)26-17-9-7-16(8-10-17)20(24)22-13-11-21(12-14-22)18-5-3-4-6-19(18)25-2/h3-10H,11-14H2,1-2H3

InChI Key

SHXRYUONMZIJNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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